ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity . The compound can also modulate signaling pathways related to apoptosis and cell survival, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-methyl-3-[2-(4-methylanilino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-19(25)16-12(3)15-17(27-16)20-10-22(18(15)24)9-14(23)21-13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRGEDJSVLDMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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